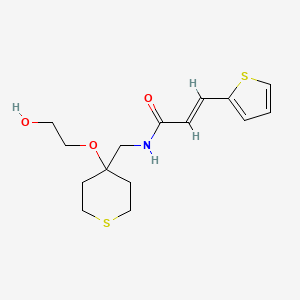
(E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H21NO3S2 and its molecular weight is 327.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide, primarily used to synthesize polyacrylamide, finds numerous applications in soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis in laboratories. The chemistry, metabolism, pharmacology, and toxicology of acrylamide are extensively studied, highlighting its formation from asparagine and glucose through the Maillard reaction. The biological alkylation of amino acids, peptides, proteins, and DNA by acrylamide and its metabolite glycidamide is of significant interest in understanding its role in human health (Friedman, 2003).
Industrial Applications and Food Safety
Acrylamide serves as a precursor in the production of polymers like polyacrylamide, which are used in water and wastewater treatment, paper processing, and mining. The discovery of acrylamide in heat-treated foods led to investigations into its chemistry, agricultural practices, and toxicology to assess the potential health risks. Mechanisms of acrylamide formation in foods, particularly through the Maillard reaction, are crucial for developing improved food processes to reduce dietary acrylamide content (Taeymans et al., 2004).
Reduction of Dietary Content and Toxicity
Strategies to reduce dietary acrylamide include selecting plant varieties with low levels of precursors, removing precursors before processing, and using processing conditions that minimize acrylamide formation. The addition of food ingredients like acidulants, amino acids, antioxidants, and proteins has been reported to prevent acrylamide formation. Ongoing research seeks to reduce the acrylamide burden of the diet without adversely affecting the nutritional quality and sensory attributes of food (Friedman & Levin, 2008).
Coordination Chemistry of Acrylamide
The coordination chemistry of acrylamide with various transition metals is an area of interest, especially in understanding acrylamide reactivity in biological systems. The interactions of acrylamide or acrylamide-based ligands with biologically relevant transition metals can provide insights into the mechanism of acrylamide metabolism and its health effects (Girma et al., 2005).
Acrylamide-Based Microgels and Hybrids
Acrylamide-based microgels, particularly poly(N-isopropylacrylamide-co-acrylamide) [P(NIPAM-Am)] microgels, have drawn attention due to their responsive behavior, chemical stability, and potential applications in nanotechnology, drug delivery, sensing, and catalysis. These microgels can swell or deswell reversibly with slight changes in environmental conditions, making them promising candidates for various fields (Begum et al., 2019).
特性
IUPAC Name |
(E)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c17-7-8-19-15(5-10-20-11-6-15)12-16-14(18)4-3-13-2-1-9-21-13/h1-4,9,17H,5-8,10-12H2,(H,16,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZYFIUHOCBGPJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C=CC2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(CNC(=O)/C=C/C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2474987.png)
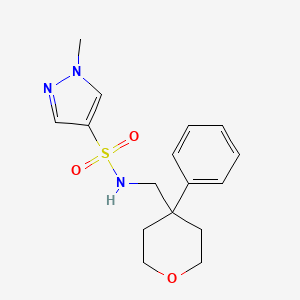
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2474992.png)
![(E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474994.png)

![2-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2474999.png)
![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2475001.png)
![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide](/img/structure/B2475002.png)
![2-[(3-chlorobenzyl)amino]-5-{(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2475003.png)
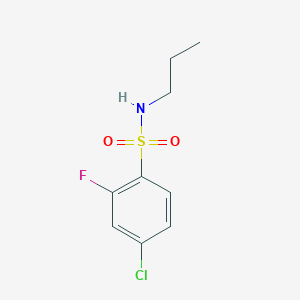
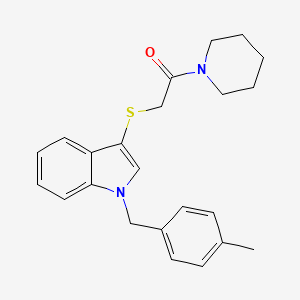
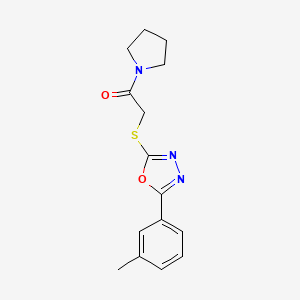
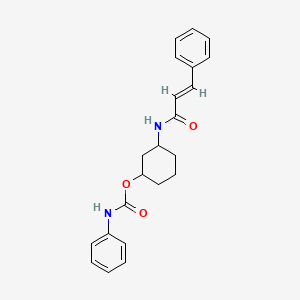
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475010.png)
